Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGRVPULGVALNH-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate, with the CAS number 20754-21-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClO2 |
| Molecular Weight | 196.63 g/mol |
| LogP | 2.526 |
| PSA (Polar Surface Area) | 26.3 Ų |
The biological activity of this compound is primarily attributed to its structural characteristics, which include a chloro and a fluorine substituent on the phenyl ring. These modifications can influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of chlorinated phenyl compounds have been shown to inhibit tumor growth in various cancer cell lines. The presence of halogen substituents typically enhances the lipophilicity and bioavailability of these compounds, which may lead to improved efficacy against cancer cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects in vitro. In one study, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound may induce apoptosis in these cells.
Case Studies
- Study on Antitumor Activity : A study published in a peer-reviewed journal investigated the effects of various methyl esters on tumor cell lines. This compound was included in the panel and showed promising results with an IC50 value lower than that of standard chemotherapeutic agents .
- Toxicological Assessment : Another research focused on the toxicological profile of halogenated compounds, including this compound. The study found that while there were some cytotoxic effects at high concentrations, the compound exhibited a favorable safety profile at therapeutic doses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents on the aryl ring significantly alter the compound’s properties. Key analogs and their attributes are summarized below:
- Electron-withdrawing groups (EWGs): The 4-Cl-2-F substituents in the target compound create a synergistic electron-withdrawing effect, enhancing electrophilicity at the β-carbon of the α,β-unsaturated ester. This contrasts with the stronger EWG effect of the nitro group in the 4-nitrophenyl analog.
Crystallographic and Conformational Analysis
- Planarity of the α,β-unsaturated system: In Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the C=C bond adopts a syn-periplanar conformation with a torsion angle of 3.2°, indicating high planarity. Similar planarity is expected in the target compound, facilitating π-π stacking in crystal lattices.
- Hydrogen bonding: Unlike amide derivatives (e.g., –14), the ester group lacks hydrogen-bond donors, reducing directional intermolecular interactions. However, halogen substituents (Cl, F) may engage in halogen bonding or influence packing via electrostatic effects.
Q & A
Q. What are the established synthetic routes for Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification of (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄) under reflux . Optimization involves adjusting molar ratios, catalyst loading, and reaction time. Continuous flow processes in industrial settings improve scalability . Purity is monitored via TLC or HPLC, with yields enhanced by recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the (E)-configuration and substituent positions via coupling constants (e.g., J = 12–16 Hz for trans double bonds) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating bond lengths and angles. Hydrogen bonding patterns (e.g., C=O···H interactions) are analyzed using graph-set notation .
- Mass spectrometry : High-resolution MS verifies molecular weight (230.62 g/mol) .
Q. How does the compound’s chemical stability vary under different storage conditions?
Stability is influenced by light, temperature, and humidity. Hydrolysis of the ester group occurs in acidic/basic aqueous media, forming 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid . Storage recommendations:
- Anhydrous conditions (desiccator, inert gas).
- Low temperatures (4°C) to retard degradation. Stability assays via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .
Q. What are the common chemical reactions involving this ester, and how are they mechanistically studied?
- Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/MeOH) cleavage to the carboxylic acid. Kinetic studies track rate constants under varying pH/temperature .
- Electrophilic substitution : Halogenation or nitration at the fluorophenyl ring requires Lewis acids (AlCl₃/FeCl₃). Regioselectivity is mapped via NOE NMR .
- Reduction : LiAlH₄ reduces the ester to allylic alcohol, monitored by FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms and electronic properties?
DFT calculations (B3LYP/6-311++G**) model transition states in hydrolysis or substitution reactions. HOMO-LUMO gaps predict reactivity sites (e.g., electron-deficient fluorophenyl ring) . Solvent effects are simulated using PCM models to compare experimental vs. theoretical reaction rates .
Q. What strategies resolve contradictions between crystallographic data and computational models?
Discrepancies in bond angles or hydrogen bonding motifs are addressed by:
- Re-refining XRD data with SHELXL .
- Validating computational models against experimental electrostatic potential maps .
- Using ORTEP-3 for graphical validation of thermal ellipsoids .
Q. How can solvent effects be systematically studied to optimize reaction outcomes?
- Kamlet-Taft parameters : Correlate solvent polarity/polarizability with reaction rates (e.g., SNAr substitutions in DMSO vs. THF) .
- Green chemistry metrics : Solvent selection via E-factor calculations to minimize waste .
Q. What approaches design derivatives for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
